Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a phenoxypropanoyl amide moiety attached to a thiophene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α-haloketones.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated thiophene intermediate.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Formation of the Amide Bond: The phenoxypropanoyl group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Esterification: The final step involves esterification to form the ethyl ester, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using NBS (N-bromosuccinimide) or similar reagents, while nucleophilic substitutions may use reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. The presence of the fluorophenyl group and the phenoxypropanoyl amide moiety provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C23H22FNO4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-5-methyl-2-(2-phenoxypropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22FNO4S/c1-4-28-23(27)20-19(16-10-12-17(24)13-11-16)15(3)30-22(20)25-21(26)14(2)29-18-8-6-5-7-9-18/h5-14H,4H2,1-3H3,(H,25,26) |
InChI Key |
GTQRPHMTSGOOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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